Alpha-Synuclein's Unique Aggregation Propensity vs. Beta- and Gamma-Synuclein
The human synuclein family members exhibit stark differences in their inherent ability to form amyloid fibrils, a key pathological event. α-Synuclein has the highest propensity for aggregation and its aggregated forms accumulate in Lewy bodies [1]. In a comparative study under non-rotating liquid-liquid phase separation (LLPS) conditions (200 μM protein + 10% PEG, 37°C, no agitation), full-length α-synuclein showed aggregation with a lag time of ~10.5 days, while the core α-syn (30-110) had a much shorter lag time of ~4 days [2]. In stark contrast, β-synuclein and γ-synuclein did not show any Thioflavin T (ThT) positive aggregation during the entire incubation period [2].
| Evidence Dimension | Amyloid fibril formation (ThT fluorescence) |
|---|---|
| Target Compound Data | Full-length α-synuclein: lag time ~10.5 days; Core α-syn (30-110): lag time ~4 days |
| Comparator Or Baseline | β-Synuclein and γ-Synuclein: no aggregation detected during the same incubation period |
| Quantified Difference | α-Synuclein aggregates, while β- and γ-synuclein do not under identical quiescent conditions |
| Conditions | 200 μM protein, 10% PEG, pH 7.4, 37°C, no agitation, monitored by ThT fluorescence |
Why This Matters
This differential aggregation behavior is the cornerstone for selecting α-synuclein (and not β- or γ-synuclein) as the relevant target for Parkinson's disease research and drug discovery.
- [1] Jain MK, Singh P, Roy S, Bhat R. Comparative Analysis of the Conformation, Aggregation, Interaction, and Fibril Morphologies of Human α-, β-, and γ-Synuclein Proteins. Biochemistry. 2018;57(26):3830-3848. doi:10.1021/acs.biochem.8b00343 View Source
- [2] Ray S, Singh N, Kumar R, et al. α-Synuclein aggregation nucleates through liquid–liquid phase separation. Nat Chem. 2020;12:705–716. doi:10.1038/s41557-020-0465-9. Extended Data Fig. 4. View Source
